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Abstract

Cisplatin and other platinum-based chemotherapeutics are mainstays in the treatment of
various solid tumors. However, their efficacy is often limited by both intrinsic and acquired
resistance, along with significant dose-limiting toxicities. BTP-114, a novel cisplatin prodrug,
has been developed to address these limitations. By leveraging a unique albumin-binding
strategy, BTP-114 achieves enhanced tumor accumulation and a prolonged plasma half-life,
leading to superior anti-tumor activity in preclinical models of cisplatin-resistant cancers. This
technical guide provides a comprehensive overview of the core science behind BTP-114,
including its mechanism of action, preclinical data, and the design of its initial clinical
evaluation. The information presented herein is intended to inform researchers, scientists, and
drug development professionals on the potential of BTP-114 as a next-generation platinum
therapeutic.

Introduction: The Challenge of Cisplatin Resistance

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA
replication and transcription, ultimately triggering apoptosis. However, cancer cells can develop
resistance to cisplatin through various mechanisms, including:

e Reduced intracellular drug accumulation: Decreased expression of copper transporter 1
(CTR1), a key cisplatin influx transporter, or increased efflux by pumps like MRP2.
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o Enhanced DNA repair: Upregulation of DNA repair pathways, particularly the nucleotide
excision repair (NER) pathway, which removes platinum-DNA adducts.

 Increased drug inactivation: Elevated levels of intracellular thiols, such as glutathione, which
can sequester and inactivate cisplatin.

» Altered signaling pathways: Dysregulation of apoptotic signaling pathways, leading to
evasion of programmed cell death.

Overcoming these resistance mechanisms is a critical challenge in oncology drug
development.

BTP-114: A Strategic Approach to Enhance Platinum
Efficacy

BTP-114 is a proprietary, albumin-binding platinum (Pt)-based complex containing a prodrug
form of cisplatin. Its design incorporates a maleimide moiety that facilitates rapid and stable
conjugation to serum albumin, the most abundant protein in human blood. This strategy is
intended to:

Prolong Plasma Half-Life: The large size of the BTP-114-albumin conjugate prevents rapid
renal clearance, significantly extending the circulation time of the platinum agent.

o Enhance Tumor Accumulation: Tumors often exhibit an enhanced permeability and retention
(EPR) effect, leading to the passive accumulation of large molecules like albumin.
Furthermore, some tumors overexpress albumin-binding proteins, further promoting uptake.

o Preferential Uptake by Cancer Cells: BTP-114 is designed for preferential uptake by cancer
cells with specific molecular profiles.

o Tumor-Specific Activation: The prodrug is designed to release the active cisplatin molecule
preferentially within the tumor microenvironment.

Preclinical Data

Preclinical studies presented at the American Association for Cancer Research (AACR) Annual
Meeting in 2015 demonstrated the potential of BTP-114 to overcome the limitations of
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conventional cisplatin therapy.

Pharmacokinetics and Tumor Accumulation

BTP-114's albumin-binding properties lead to a significantly altered pharmacokinetic profile
compared to cisplatin.

Parameter BTP-114 Cisplatin Fold Increase
Predicted Human ~20-30 minutes (initial
) 10 days
Plasma Half-life phase)
Platinum
Accumulation in - - 15-fold[1]

Xenograft Models

Therapeutic Dose of Up to 2-fold

Platinum increase[1]

Table 1. Comparative preclinical pharmacokinetic and biodistribution parameters of BTP-114
and cisplatin.[1]

Anti-Tumor Efficacy

BTP-114 demonstrated superior and sustained tumor growth inhibition compared to cisplatin in
preclinical xenograft models of lung and ovarian cancer.[1] While specific tumor growth
inhibition curves and quantitative data from these studies are not publicly available, the
qualitative results indicate a significant improvement in efficacy.

Proposed Mechanism of Action for Overcoming
Cisplatin Resistance

The enhanced efficacy of BTP-114 in cisplatin-resistant models is likely multifactorial,
stemming from its unique pharmacokinetic and pharmacodynamic properties.

Overcoming Reduced Drug Accumulation

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.drugtargetreview.com/news/3685/blend-presents-preclinical-data-for-btp-114-that-demonstrates-superiority-to-cisplatin-in-tumour-growth-inhibition/
https://www.drugtargetreview.com/news/3685/blend-presents-preclinical-data-for-btp-114-that-demonstrates-superiority-to-cisplatin-in-tumour-growth-inhibition/
https://www.drugtargetreview.com/news/3685/blend-presents-preclinical-data-for-btp-114-that-demonstrates-superiority-to-cisplatin-in-tumour-growth-inhibition/
https://www.drugtargetreview.com/news/3685/blend-presents-preclinical-data-for-btp-114-that-demonstrates-superiority-to-cisplatin-in-tumour-growth-inhibition/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2406284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE BTP-114: Foundational & Exploratory

Check Availability & Pricing

By binding to albumin, BTP-114 utilizes a different cellular uptake mechanism than free
cisplatin, which primarily relies on CTR1. This alternative uptake pathway can bypass the
resistance mechanism of reduced CTR1 expression in cancer cells. The significantly increased
platinum accumulation in tumors further contributes to overcoming this form of resistance.

Saturating DNA Repair Mechanisms

The sustained high concentration of platinum delivered to the tumor by BTP-114 can
overwhelm the capacity of DNA repair pathways. In cancers with existing DNA damage repair
(DDR) deficiencies, such as those with BRCA1 or BRCA2 mutations, this effect is expected to
be even more pronounced. The targeting of patients with BRCA mutations in the Phase 1
clinical trial for BTP-114 supports this proposed mechanism.

Induction of Apoptosis

The enhanced formation of platinum-DNA adducts due to increased intracellular drug
concentration is expected to lead to a more robust activation of apoptotic signaling pathways,
even in cells that have developed mechanisms to evade cisplatin-induced apoptosis.

Signaling Pathways and Experimental Workflows
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Caption: BTP-114's mechanism of action from administration to apoptosis induction.
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Caption: BTP-114 overcomes cisplatin resistance by overwhelming DNA repair.

Clinical Development: The NCT02950064 Trial

A Phase 1 clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics,

and anti-cancer activity of BTP-114 in patients with advanced solid tumors.[2]

Study Design

e Type: Phase 1, Open-label, Multicenter, Dose-Escalation study.
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e Population: Patients with advanced solid tumors with known BRCA mutations or other DNA

repair defects.
e Structure:

o Part 1 (Dose Escalation): To determine the Maximum Tolerated Dose (MTD) and
Recommended Phase 2 Dose (RP2D).

o Part 2 (Expansion): To evaluate the anti-cancer activity of BTP-114 at the RP2D in specific
tumor cohorts.

Key Eligibility Criteria

e Inclusion: Patients with advanced solid tumors and a known deleterious BRCA mutation or
other DNA repair mutation. Specific cohorts in the expansion phase include pancreatic,
ovarian, breast, and prostate cancers.

o Exclusion: Significant comorbidities or prior therapies that would interfere with the evaluation
of BTP-114.

Endpoints

e Primary:
o Part 1. MTD and RP2D.
o Part 2: Objective Response Rate (ORR).

e Secondary:

[¢]

Safety and tolerability.

Pharmacokinetics.

[¢]

o

Progression-Free Survival (PFS).

o

Duration of Response (DOR).

As of the last update, the results of this clinical trial have not been publicly disclosed.
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Experimental Protocols

Detailed experimental protocols for the preclinical studies of BTP-114 are not publicly available.
However, based on standard practices in the field, the following methodologies were likely
employed.

Xenograft Tumor Models

e Cell Lines: Human lung and ovarian cancer cell lines, likely including both cisplatin-sensitive
and cisplatin-resistant variants.

e Animals: Immunocompromised mice (e.g., nude or SCID mice).

e Procedure:
o Cancer cells are cultured and then subcutaneously injected into the flank of the mice.
o Tumors are allowed to grow to a palpable size.

o Mice are randomized into treatment groups (e.g., vehicle control, cisplatin, BTP-114 at
various doses).

o Drugs are administered intravenously.
o Tumor volume is measured regularly using calipers.

o At the end of the study, tumors are excised for further analysis (e.g., platinum content,
biomarker analysis).

Pharmacokinetic Analysis

o Sample Collection: Blood samples are collected from treated animals at various time points.

» Platinum Quantification: Plasma concentrations of platinum are determined using Inductively
Coupled Plasma Mass Spectrometry (ICP-MS).

o Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of
distribution are calculated using appropriate software.
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In Vitro Cytotoxicity Assays

o Method: Assays such as the MTT or CellTiter-Glo assay are used to determine the half-
maximal inhibitory concentration (IC50) of BTP-114 and cisplatin in various cancer cell lines.

Future Directions and Conclusion

BTP-114 represents a promising strategy for overcoming cisplatin resistance in solid tumors. Its
novel albumin-binding mechanism leads to favorable pharmacokinetics and enhanced tumor
accumulation of platinum. The preclinical data, although limited in public detail, suggests a
significant improvement in anti-tumor efficacy compared to conventional cisplatin. The focus on
patients with BRCA and other DNA repair mutations in the Phase 1 clinical trial is a rational
approach to target a patient population most likely to benefit from a DNA-damaging agent with
enhanced potency.

The future development of BTP-114 will depend on the outcomes of the ongoing clinical
evaluation. The results of the Phase 1 trial will be crucial in determining the safety profile,
recommended dose, and preliminary efficacy of this novel agent. Further non-clinical studies
elucidating the precise molecular mechanisms by which BTP-114 overcomes resistance and
interacts with specific signaling pathways will also be valuable.

In conclusion, BTP-114 holds the potential to be a significant advancement in platinum-based
chemotherapy, offering a new therapeutic option for patients with cisplatin-resistant cancers,
particularly those with underlying DNA repair deficiencies.
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resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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